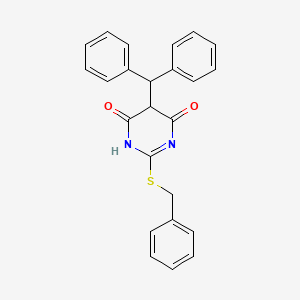
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy group.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Amino Group Addition: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Coupling: The final step involves coupling the intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can yield an amine.
科学研究应用
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets it interacts with.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of an amide.
Uniqueness
The uniqueness of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
84963-40-6 |
|---|---|
分子式 |
C34H38N2O3 |
分子量 |
522.7 g/mol |
IUPAC 名称 |
5-[1-hydroxy-2-[4-phenylbutan-2-yl(1-phenylethyl)amino]ethyl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C34H38N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26,32,37H,18-19,23-24H2,1-2H3,(H2,35,38) |
InChI 键 |
PVTYWJRBWJGPBU-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)O)C(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)





